molecular formula C26H19FN6O2S2 B2411254 6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 850912-13-9

6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2411254
CAS No.: 850912-13-9
M. Wt: 530.6
InChI Key: CMAKWWNATDQENM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings including a pyrazolo[3,4-d]pyrimidin-4-one ring, a thiophene ring, and a phenyl ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations .

Scientific Research Applications

Antioxidant Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, such as 6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one, have been studied for their antioxidant properties. Some derivatives demonstrated antioxidant activity comparable to ascorbic acid, indicating potential therapeutic applications in conditions where oxidative stress is a concern (El‐Mekabaty, 2015).

Anticancer Properties

Research has also explored the anticancer properties of similar compounds. For instance, one study reported that a related compound showed anticancer activity in an in vitro screening protocol, hinting at its potential application in cancer therapy (Yushyn, Holota, & Lesyk, 2022).

Herbicidal Activity

There is evidence to suggest that derivatives of pyrazolo[3,4-d]pyrimidin-4-one could have herbicidal applications. Some compounds in this class showed inhibition activities against certain plant species, which could be explored for agricultural uses (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial Activity

Studies have also focused on the antimicrobial activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Some synthesized compounds exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains, suggesting their potential as chemotherapeutic agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Anti-Inflammatory and Antioxidant Properties

Research on chalcones and thiophene derivatives incorporating pyrimidine moieties has shown potent anti-inflammatory and antioxidant activities. These properties are significant in developing therapeutic agents for inflammatory and oxidative stress-related diseases (Shehab, Abdellattif, & Mouneir, 2018).

Fungicidal Activities

Certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibit fungicidal activities. This suggests potential applications in controlling fungal infections in agriculture or as a pharmaceutical agent (Wang, Liu, & Ding, 2004).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures .

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing it in the lab, and testing its biological activity. If it shows promise, it could be further developed and eventually used in pharmaceutical applications .

Properties

IUPAC Name

6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN6O2S2/c27-17-10-8-16(9-11-17)21-13-20(22-7-4-12-36-22)31-33(21)23(34)15-37-26-29-24-19(25(35)30-26)14-28-32(24)18-5-2-1-3-6-18/h1-12,14,21H,13,15H2,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAKWWNATDQENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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